molecular formula C9H12BrNO B5150293 2-methyl-1-(2-oxopropyl)pyridinium bromide CAS No. 75487-74-0

2-methyl-1-(2-oxopropyl)pyridinium bromide

Cat. No.: B5150293
CAS No.: 75487-74-0
M. Wt: 230.10 g/mol
InChI Key: ZGGXPYQARFSHSH-UHFFFAOYSA-M
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Description

Significance of Pyridinium (B92312) Salts in Modern Synthetic Chemistry

Pyridinium salts are organic compounds characterized by a positively charged pyridine (B92270) ring. Their importance in modern synthetic chemistry is multifaceted. rsc.org They are integral components in a variety of natural products and pharmaceuticals, and their unique electronic properties make them valuable in several applications. rsc.org Pyridinium salts serve as precursors to pyridinium ylides, which are key intermediates in cycloaddition reactions for the synthesis of nitrogen-containing heterocyclic compounds. clockss.orgresearchgate.net Furthermore, they have been employed as ionic liquids, catalysts, and in materials science. rsc.org The ability to functionalize the pyridine ring and the nitrogen atom allows for the fine-tuning of their steric and electronic properties, making them highly versatile building blocks in organic synthesis.

Overview of Alpha-Ketoalkylpyridinium Salts as Versatile Synthetic Intermediates

Alpha-ketoalkylpyridinium salts, a subclass of pyridinium salts, are characterized by a ketone functionality at the alpha-position of the N-alkyl substituent. This structural feature renders them particularly useful as synthetic intermediates. The presence of the carbonyl group and the pyridinium ring activates the adjacent methylene (B1212753) group, facilitating the formation of a stabilized pyridinium ylide upon treatment with a base.

These ylides are 1,3-dipoles and readily participate in a variety of cycloaddition reactions, most notably [3+2] cycloadditions with electron-deficient alkenes and alkynes. nih.gov This reactivity provides a powerful tool for the construction of five-membered rings and fused heterocyclic systems, such as indolizines, which are prevalent in many biologically active compounds. clockss.org The reactivity of the carbonyl group itself also allows for further chemical transformations. A notable application of α-pyridinium methyl ketone salts is in the Kröhnke pyridine synthesis, where they react with α,β-unsaturated carbonyl compounds to form highly substituted pyridines. wikipedia.orgnih.gov

Historical Context and Evolution of Research on 2-methyl-1-(2-oxopropyl)pyridinium Bromide

The historical roots of the chemistry of compounds like this compound can be traced back to the early 20th century with the development of pyrylium (B1242799) salt chemistry. nih.gov A pivotal moment in the specific application of alpha-ketoalkylpyridinium salts was the discovery of the Kröhnke pyridine synthesis by Fritz Kröhnke. wikipedia.orgnih.gov This reaction, first reported in the mid-20th century, established α-pyridinium methyl ketone salts as valuable precursors for the synthesis of functionalized pyridines. wikipedia.orgnih.govdrugfuture.comresearchgate.net

While early research focused on the fundamental reactivity of pyridinium salts, the latter half of the 20th century and the early 21st century have seen an expansion in their applications. The exploration of pyridinium ylides in 1,3-dipolar cycloaddition reactions has become a significant area of research, providing access to a wide array of complex heterocyclic structures. clockss.orgnih.gov Although specific research singling out this compound is not extensively documented in dedicated studies, its chemical behavior and synthetic potential can be inferred from the vast body of work on closely related 2-methyl substituted and N-acylmethyl pyridinium salts. The continuous development of new synthetic methods and the need for novel molecular scaffolds ensure that the study and application of such pyridinium salts remain an active area of investigation in contemporary organic chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂BrNO
Molecular Weight230.10 g/mol
AppearanceSolid
SMILES StringCC1=CC=CC=[N+]1CC(=O)C.[Br-]
InChI KeyZGGXPYQARFSHSH-UHFFFAOYSA-M

Properties

IUPAC Name

1-(2-methylpyridin-1-ium-1-yl)propan-2-one;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO.BrH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6H,7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGXPYQARFSHSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383117
Record name ST50324263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75487-74-0
Record name ST50324263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1 2 Oxopropyl Pyridinium Bromide and Analogous Structures

Direct N-Alkylation Pathways for Pyridinium (B92312) Salt Formation

The most direct and common method for synthesizing pyridinium salts is through the N-alkylation of pyridine (B92270) derivatives. This process, known as quaternization, involves the reaction of a tertiary amine, such as a pyridine, with an alkyl halide. acs.org

Quaternization Reactions of Pyridine Derivatives with Halogenated Ketones

The synthesis of 2-methyl-1-(2-oxopropyl)pyridinium bromide is typically achieved through the quaternization of 2-methylpyridine (B31789) with a halogenated ketone, specifically bromoacetone (B165879) (1-bromopropan-2-one). wikipedia.org This reaction is a classic example of the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. acs.orgquimicaorganica.org The lone pair of electrons on the nitrogen atom initiates the bond formation with the carbon atom bearing the halogen, leading to the formation of the quaternary pyridinium salt.

The general reaction can be depicted as follows:

2-Methylpyridine + Bromoacetone → this compound

This method is widely applicable for the synthesis of various pyridinium salts by reacting different pyridine derivatives with a range of alkyl halides. quimicaorganica.org For instance, similar reactions can be performed with other α-halo ketones to generate a library of analogous pyridinium structures.

Influence of Reaction Conditions, Solvents, and Catalysts on N-Alkylation Efficiency

The efficiency of the N-alkylation of pyridines is significantly influenced by several factors, including the reaction conditions, the choice of solvent, and the presence of catalysts.

Reaction Conditions: The reaction temperature plays a crucial role. While some quaternization reactions proceed at room temperature, others may require heating to increase the reaction rate. srce.hr For example, the synthesis of certain pyridinium salts involves refluxing the reactants for several hours. nih.gov

Solvents: The choice of solvent is critical for the success of quaternization reactions. Polar aprotic solvents are generally favored as they can solvate the ions formed during the reaction, thereby stabilizing the transition state and promoting the SN2 mechanism. acs.org Commonly used solvents include acetonitrile, acetone, and ethanol. acs.orgnih.govsemanticscholar.org In some instances, solvent-free conditions have also been successfully employed. nih.gov The use of aqueous media, particularly for greener synthesis, has also been explored. nih.govrsc.org

Catalysts: While many quaternization reactions proceed without a catalyst, the reaction can be acid-catalyzed. wikipedia.org The presence of a strong acid can enhance the reactivity of the alkylating agent. Additionally, in some specialized pyridine syntheses, Lewis acids or transition metal catalysts are employed to improve yields and selectivity. wikipedia.org

Table 1: Influence of Solvents on Quaternization Reactions

SolventPolarityGeneral Applicability for QuaternizationReference(s)
AcetonitrilePolar AproticHighly effective, commonly used. acs.orgsrce.hr
AcetonePolar AproticSuitable for many quaternization reactions. nih.gov
EthanolPolar ProticOften used, can also act as a reactant in some cases. nih.govsemanticscholar.org
WaterPolar ProticEmployed in green chemistry approaches. nih.govrsc.org
TolueneNonpolarUsed in specific cases, often requiring heat. nih.gov
DichloromethanePolar AproticCan be effective, sometimes used in combination with other solvents. cdnsciencepub.com

Strategies for Derivatization of the 2-Oxopropyl Moiety in Pyridinium Salts

The 2-oxopropyl group in this compound contains an active methylene (B1212753) group flanked by the carbonyl group and the positively charged pyridinium nitrogen. This structural feature makes it amenable to a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized pyridinium salts.

Key reactions involving the active methylene group include:

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones in the presence of a weak base. wikipedia.orgsigmaaldrich.com This leads to the formation of α,β-unsaturated carbonyl compounds, extending the carbon chain and introducing new functional groups. The reaction is a modification of the aldol (B89426) condensation and is widely used in organic synthesis. wikipedia.orgsigmaaldrich.com

Mannich Reaction: The Mannich reaction is a three-component condensation involving the active methylene compound, an aldehyde (often formaldehyde), and a primary or secondary amine. chemistrysteps.comwikipedia.org This reaction introduces an aminomethyl group at the active methylene position, leading to the formation of a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org

Michael Addition: The active methylene group can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. This reaction is a key step in the Kröhnke pyridine synthesis, where the initial Michael adduct undergoes cyclization to form a substituted pyridine. wikipedia.org

These derivatization strategies significantly expand the chemical diversity of pyridinium salts that can be synthesized from this compound as a starting material.

Advanced Synthetic Routes to Substituted Pyridinium Precursors

While direct alkylation is a straightforward method, the synthesis of more complex or highly substituted pyridinium salts often requires the initial synthesis of a functionalized pyridine precursor. Several classic and modern synthetic methods are employed for this purpose.

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). atamanchemicals.comorganic-chemistry.orgwikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. organic-chemistry.org This method is highly versatile for preparing a wide range of substituted pyridines. tandfonline.com

Guareschi-Thorpe Condensation: This method is used to synthesize pyridine derivatives, specifically 2-pyridones, by condensing a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia. quimicaorganica.orgdrugfuture.comwikipedia.org Recent advancements have focused on developing greener protocols for this reaction in aqueous media. nih.govrsc.org

Kröhnke Pyridine Synthesis: This reaction utilizes α-pyridinium methyl ketone salts (which can be formed from the target compound's precursors) and α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form highly substituted pyridines. wikipedia.orgnih.gov This method is particularly suitable for combinatorial library synthesis due to its high yields and the ability to independently vary three points of diversity. acs.org

Table 2: Comparison of Advanced Pyridine Synthesis Methods

Synthetic MethodKey ReactantsTypical ProductKey AdvantagesReference(s)
Hantzsch Pyridine SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateSubstituted Dihydropyridines/PyridinesHigh versatility for substitution patterns. atamanchemicals.comorganic-chemistry.orgwikipedia.org
Guareschi-Thorpe CondensationCyanoacetic ester/amide, 1,3-dicarbonyl, Ammonia2-PyridonesAccess to pyridone structures, green chemistry adaptations. quimicaorganica.orgnih.govrsc.orgdrugfuture.comwikipedia.org
Kröhnke Pyridine Synthesisα-Pyridinium methyl ketone, α,β-unsaturated carbonyl, Ammonium AcetateHighly substituted pyridinesHigh yields, suitable for combinatorial synthesis. acs.orgwikipedia.orgnih.gov

Purification and Isolation Techniques for Quaternary Pyridinium Bromide Salts

The purification and isolation of quaternary pyridinium bromide salts are crucial steps to obtain a product of high purity. As ionic compounds, they are typically crystalline solids at room temperature. nih.govprepchem.com

Common purification techniques include:

Crystallization/Recrystallization: This is the most common method for purifying solid pyridinium salts. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals. nih.govprepchem.com The choice of solvent is critical; ideal solvents are those in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common recrystallization solvents include ethanol, acetone, and mixtures like dichloromethane/methanol (B129727) or heptane/ethyl acetate. nih.govcdnsciencepub.comreddit.com For pyridinium bromides, acetic acid has also been used as a recrystallization solvent. sciencemadness.org

Washing: After filtration, the isolated crystals are often washed with a cold, non-polar solvent like diethyl ether or ethyl acetate to remove any soluble impurities and residual starting materials. nih.govsemanticscholar.org

Column Chromatography: For more challenging purifications or for the separation of closely related compounds, column chromatography can be employed. column-chromatography.commdpi.com Silica gel or alumina (B75360) can be used as the stationary phase, with a suitable eluent system. srce.hrcolumn-chromatography.com For instance, mixtures of chloroform (B151607) and methanol have been used as the mobile phase for the purification of quaternary ammonium salts. srce.hr High-Performance Liquid Chromatography (HPLC) can also be used for both purification and purity analysis. nih.govsemanticscholar.org

The selection of the appropriate purification method depends on the nature of the pyridinium salt and the impurities present.

Elucidation of Molecular Structure and Stereochemistry of 2 Methyl 1 2 Oxopropyl Pyridinium Bromide and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification of 2-methyl-1-(2-oxopropyl)pyridinium bromide is achieved through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique offers unique insights into the molecular architecture.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made. While specific spectral data for this compound is not widely published, the analysis of its close analogue, N-acetonylpyridinium bromide, provides a strong basis for predicting its spectral features. chemicalbook.com The primary difference is the presence of a methyl group at the 2-position of the pyridine (B92270) ring.

The ¹H-NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. Based on the known spectrum of N-acetonylpyridinium bromide, the following proton signals can be anticipated chemicalbook.com:

Pyridinium (B92312) Ring Protons: The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen atom and the aromatic ring current. They are expected to appear in the downfield region of the spectrum. In N-acetonylpyridinium bromide, these signals are observed between 8.27 and 9.01 ppm. chemicalbook.com For the 2-methyl derivative, a similar pattern is expected, with the protons at positions 3, 4, 5, and 6 of the ring each giving a distinct signal. The presence of the methyl group at the 2-position will influence the precise chemical shifts of the adjacent protons.

Methylene (B1212753) Protons (-CH₂-): The protons of the methylene group adjacent to the positively charged nitrogen and the carbonyl group are also significantly deshielded. In N-acetonylpyridinium bromide, this signal appears as a singlet at 5.99 ppm. chemicalbook.com A similar chemical shift is expected for the target molecule.

Methyl Protons (-CH₃ of the oxopropyl group): The methyl protons of the acetyl group are in a typical chemical environment for a methyl ketone and are expected to produce a singlet. In the analogue, this signal is at 2.35 ppm. chemicalbook.com

Methyl Protons (-CH₃ on the pyridinium ring): The methyl group attached to the pyridinium ring at the 2-position will give a singlet signal, likely in the range of 2.5-3.0 ppm.

The integration of these signals would confirm the number of protons in each environment (e.g., 1H for each pyridinium proton, 2H for the methylene group, 3H for each methyl group).

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridinium H-6~9.0Doublet1H
Pyridinium H-4~8.7Triplet1H
Pyridinium H-3, H-5~8.2Multiplet2H
Methylene (-CH₂-)~6.0Singlet2H
Ring Methyl (-CH₃)~2.8Singlet3H
Acetyl Methyl (-CH₃)~2.4Singlet3H

Note: These are predicted values based on known data for analogous compounds.

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected.

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon and will appear furthest downfield, typically above 190 ppm. For N-acetonylpyridinium bromide, this peak is observed at 203.7 ppm. chemicalbook.com

Pyridinium Ring Carbons: The carbons of the pyridinium ring will appear in the aromatic region, generally between 120 and 150 ppm. The carbon bearing the methyl group (C-2) and the other ring carbons will have distinct chemical shifts.

Methylene Carbon (-CH₂-): The methylene carbon, being attached to the positive nitrogen, will be deshielded and is expected in the range of 60-70 ppm.

Methyl Carbons (-CH₃): The two methyl carbons (one from the acetyl group and one on the ring) will appear in the upfield region of the spectrum, typically below 30 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~203
Pyridinium C-2~155
Pyridinium C-6~146
Pyridinium C-4~145
Pyridinium C-3, C-5~128
Methylene (-CH₂-)~65
Acetyl Methyl (-CH₃)~27
Ring Methyl (-CH₃)~21

Note: These are predicted values based on known data for analogous compounds.

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would be recorded for the cation, [C₉H₁₂NO]⁺. The expected exact mass of this cation is 150.0919 m/z.

The fragmentation of the parent ion would likely involve the loss of neutral molecules. Key fragmentation pathways could include:

Loss of the acetyl group (CH₃CO•) leading to a fragment at m/z 107.

Cleavage of the methylene-pyridinium bond.

Fragmentation of the pyridinium ring itself.

The presence of the bromide counterion would not be observed in the positive ion mass spectrum.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by their characteristic absorption of infrared radiation. For this compound, the key expected absorption bands are:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of a ketone.

Aromatic C=C and C=N Stretches: The pyridinium ring will show several absorption bands in the 1400-1650 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching of the pyridinium ring will also contribute to the fingerprint region of the spectrum.

The IR spectrum of the analogue, N-acetonylpyridinium bromide, shows a strong carbonyl peak, confirming the presence of this functional group. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Advanced Structural Analysis Methods

For a more detailed and unambiguous structural elucidation, two-dimensional (2D) NMR techniques could be employed. These experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would definitively establish the connectivity between protons and carbons in the molecule. For instance, a COSY spectrum would show correlations between adjacent protons on the pyridinium ring, while an HSQC spectrum would link each proton signal to its directly attached carbon atom. These advanced methods are invaluable for complex structures and for differentiating between isomers.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions that govern the solid-state properties of the material.

In a hypothetical crystal structure of this compound, the asymmetric unit would consist of the 2-methyl-1-(2-oxopropyl)pyridinium cation and a bromide anion. The positive charge is localized on the quaternized nitrogen atom of the pyridine ring. The planarity of the pyridine ring is a key feature, though slight deviations can occur due to crystal packing forces.

A detailed examination of the crystallographic data for analogous compounds provides insight into expected bond lengths and angles. The following table presents typical crystallographic parameters for related pyridinium bromide structures.

ParameterExpected Range/ValueReference Compound Example
C-N bond length (pyridinium ring)1.33 - 1.35 Å4-[(benzylamino)carbonyl]-1-methylpyridinium bromide
C-C bond length (pyridinium ring)1.37 - 1.39 Å4-[(benzylamino)carbonyl]-1-methylpyridinium bromide
N-C (alkyl) bond length~1.47 Å4-[(benzylamino)carbonyl]-1-methylpyridinium bromide
C=O bond length~1.22 ÅGeneral ketones
C-H···Br hydrogen bond distance2.8 - 3.2 Å4-[(benzylamino)carbonyl]-1-methylpyridinium bromide
N-H···Br hydrogen bond distance3.2 - 3.4 Å4-[(benzylamino)carbonyl]-1-methylpyridinium bromide

Data inferred from studies on analogous structures.

The precise determination of these parameters for this compound would require a dedicated single-crystal X-ray diffraction experiment.

Stereochemical Aspects of Substituted this compound Derivatives

The introduction of substituents onto the basic framework of this compound can lead to the formation of stereoisomers. The presence of chiral centers or elements of planar chirality can result in enantiomers and diastereomers, each potentially exhibiting distinct chemical and physical properties.

The primary sources of stereoisomerism in derivatives of this compound would arise from:

Chiral centers on the side chain: Substitution on the 2-oxopropyl group, for example, at the carbon adjacent to the carbonyl group, could create a chiral center.

Chiral centers on the pyridine ring: Although less common, substitution patterns on the pyridine ring could, in principle, lead to chirality.

Atropisomerism: If bulky substituents are introduced at positions ortho to the bond connecting the pyridine ring to the side chain, restricted rotation around this bond could lead to atropisomers.

For example, a derivative such as (R/S)-2-methyl-1-(2-oxobutyl)pyridinium bromide would possess a chiral center at the second carbon of the butyl chain. The synthesis of such a derivative would typically result in a racemic mixture, which could potentially be resolved into its constituent enantiomers through chiral chromatography or by using chiral resolving agents.

The stereochemistry of these derivatives would be crucial in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly. The relative and absolute configurations of these stereoisomers would be determined using techniques such as X-ray crystallography of single crystals of the pure enantiomer or by spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

The synthesis of stereochemically pure derivatives often requires asymmetric synthesis strategies. These methods employ chiral catalysts or starting materials to favor the formation of one stereoisomer over the other.

Reactivity Profile and Mechanistic Investigations of 2 Methyl 1 2 Oxopropyl Pyridinium Bromide

Generation and Intrinsic Reactivity of Pyridinium (B92312) Ylide Intermediates

The cornerstone of the reactivity of 2-methyl-1-(2-oxopropyl)pyridinium bromide is the in-situ generation of a corresponding pyridinium ylide. This transient species is a 1,3-dipole and possesses a nucleophilic carbanion, making it a versatile intermediate in organic synthesis.

Base-Mediated Deprotonation for Alpha-Ketoalkylpyridinium Ylide Formation

The formation of the active pyridinium ylide from this compound is achieved through a base-mediated deprotonation of the methylene (B1212753) group situated between the pyridinium nitrogen and the carbonyl group. researchgate.netresearchgate.net This process is an acid-base equilibrium, where a suitable base abstracts a proton from the α-carbon, leading to the formation of a zwitterionic ylide. electronicsandbooks.com The presence of the adjacent carbonyl group (keto functionality) significantly increases the acidity of these protons, facilitating their removal under relatively mild basic conditions. nih.gov

Commonly used bases for this transformation include organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate. electronicsandbooks.comnih.gov The choice of base and reaction conditions can be crucial for the efficient generation of the ylide and for preventing undesirable side reactions. electronicsandbooks.com The resulting alpha-ketoalkylpyridinium ylide is stabilized by the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the negative charge on the carbanion. researchgate.netnih.gov

Electronic Properties and Stability Considerations of the Ylide Species

The pyridinium ylide derived from this compound is a stabilized ylide. The stability is primarily attributed to the delocalization of the negative charge from the carbanion onto the carbonyl oxygen atom, forming an enolate-like structure. This delocalization is a key factor in the ylide's ability to be formed and to participate in subsequent reactions without rapid decomposition. researchgate.netresearchgate.net

Cascade and Multi-Component Reactions Initiated by Pyridinium Ylides

Once generated, the pyridinium ylide from this compound can initiate a variety of cascade and multi-component reactions, providing access to complex heterocyclic structures from simple starting materials.

[3+2] Cycloaddition Reactions with Activated Alkenes and Alkynes

As a 1,3-dipole, the pyridinium ylide readily participates in [3+2] cycloaddition reactions with various dipolarophiles, particularly activated alkenes and alkynes. nih.govnih.govcolab.ws This reaction is a powerful tool for the construction of five-membered rings. When reacted with an activated alkyne, the initial [3+2] cycloaddition leads to the formation of a dihydroindolizine derivative, which can then aromatize, often through oxidation, to yield a substituted indolizine (B1195054). nih.govnih.gov

The reaction with activated alkenes proceeds similarly to afford tetrahydroindolizine derivatives. nih.gov The regioselectivity and stereoselectivity of these cycloadditions can be influenced by the substituents on both the ylide and the dipolarophile. The presence of electron-withdrawing groups on the alkene or alkyne is crucial for the reaction to proceed efficiently. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions with Pyridinium Ylides
DipolarophileProduct TypeReference
Activated AlkenesTetrahydroindolizines nih.gov
Activated AlkynesDihydroindolizines/Indolizines nih.gov
1-Chloro-2-nitrostyrenesIndolizines and Pyrazolo[1,5-a]pyridines nih.gov

Michael-Type Addition Reactions with Electrophilic Acceptors

The nucleophilic character of the ylide's carbanion allows it to undergo Michael-type addition reactions with a wide range of electron-deficient alkenes (Michael acceptors). electronicsandbooks.comrsc.orgrsc.org This reaction involves the conjugate addition of the ylide to the β-carbon of an α,β-unsaturated carbonyl compound or other activated alkene. rsc.orgdntb.gov.ua

This initial Michael adduct is a zwitterionic intermediate that can undergo subsequent intramolecular reactions. For instance, a tandem Michael addition/elimination process has been reported, leading to functionalized products. rsc.orgbohrium.com The outcome of the reaction can be influenced by the nature of the substituents on both the ylide and the Michael acceptor, as well as the reaction conditions. organic-chemistry.org A three-component reaction involving a pyridinium ylide, a β-ketonitrile, and an aldehyde proceeds via a cascade Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. organic-chemistry.org

Nucleophilic Addition-Elimination (AdN-E) Pathways Involving Pyridinium Ylides

Pyridinium ylides can also engage in nucleophilic addition-elimination (AdN-E) reactions. researchgate.netscispace.com In this pathway, the ylide acts as a nucleophile, attacking an electrophilic center, followed by the elimination of a leaving group. This type of reactivity is particularly relevant in reactions where the ylide is C-acylated or C-alkylated. researchgate.net

For instance, ylides generated from pyridinium salts can be C-alkylated in aprotic solvents. Subsequent reductive cleavage of the pyridine (B92270) residue can then afford alkylated ketones or esters. This sequence represents a synthetic equivalent to syntheses involving β-keto esters. researchgate.net

Regioselectivity and Diastereoselectivity in Ylide-Mediated Reactions

The reactivity of pyridinium ylides, such as the one derived from this compound, is characterized by its participation in a variety of cycloaddition and addition reactions. The regioselectivity and diastereoselectivity of these transformations are critical aspects that dictate the structure of the final products. The ylide, generated in situ by the deprotonation of the pyridinium salt, acts as a nucleophilic species.

In the context of [3+2] cycloaddition reactions, pyridinium ylides are versatile 1,3-dipoles. The regioselectivity of these reactions is largely governed by the electronic and steric nature of both the ylide and the dipolarophile. For instance, in reactions with electron-deficient alkenes or alkynes, the nucleophilic carbon of the ylide typically attacks the more electrophilic carbon of the dipolarophile. The presence of the 2-methyl group on the pyridinium ring can influence the steric hindrance around the nitrogen atom, potentially directing the approach of the dipolarophile. Similarly, the oxopropyl substituent on the nitrogen atom also plays a role in the electronic distribution and steric environment of the ylide. While specific studies on the regioselectivity of the ylide from this compound are not extensively detailed in the provided search results, general principles suggest that in reactions with unsymmetrical dipolarophiles, a mixture of regioisomers could be formed, with the predominant isomer being the one resulting from the most favorable electronic and steric interactions. The synthesis of indolizine derivatives through the [3+2] cycloaddition of pyridinium ylides with alkynes is a classic example where regioselectivity is crucial. ijettjournal.orgrsc.orgrsc.org

Diastereoselectivity becomes a key factor when the reaction involves the formation of new stereocenters. Pyridinium ylide-mediated reactions have been shown to proceed with high diastereoselectivity in several instances. colab.ws For example, in cascade reactions involving Michael addition, the stereochemical outcome is often controlled by the formation of the most stable intermediate. The reaction of pyridinium ylides with chiral Michael acceptors would be expected to exhibit substrate-induced diastereoselectivity. The inherent chirality of the acceptor molecule would favor the approach of the ylide from one face over the other, leading to the preferential formation of one diastereomer. Although no specific examples involving this compound were found, the general reactivity pattern of similar ylides in three-component condensations to form dihydrofurans demonstrates excellent diastereoselectivity. organic-chemistry.org

Table 1: Illustrative Regio- and Diastereoselective Reactions of Pyridinium Ylides

Ylide PrecursorReactant(s)Product TypeSelectivity Observed
N-Phenacylpyridinium bromideβ-Ketonitriles, Aldehydestrans-4,5-Dihydrofuran-3-carbonitrilesHigh Diastereoselectivity
1-Ethoxycarbonylmethylpyridinium bromide3-Chlorocyclohex-2-enonesTetrahydropyrido[2,1-a]isoindolesRegioselective
Pyridinium YlidesElectron-deficient AlkenesTetrahydroindolizinesHigh Diastereoselectivity
N-Methyl Azomethine YlideNitropyridinesCondensed PyrrolinesRegioselective

Reductive Transformations and Fragmentation Pathways of Pyridinium Salts and Ylides

The reductive transformations of pyridinium salts can lead to a variety of products, depending on the reducing agent and the reaction conditions. For instance, the reduction of the pyridinium ring can yield dihydropyridines, tetrahydropyridines, or piperidines. The presence of the 2-methyl group and the N-(2-oxopropyl) substituent on the pyridinium ring of this compound will influence the outcome of such reductions.

While specific reductive transformations for this compound are not detailed in the available literature, related pyridinium salts undergo reductive cleavage under certain conditions. For example, annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides undergo reductive cleavage with sodium cyanoborohydride. mdpi.com This suggests that the C-N bond of the pyridinium ring in this compound could potentially be cleaved under specific reductive protocols.

The fragmentation pathways of pyridinium salts and their corresponding ylides are often studied using mass spectrometry. nih.govchemguide.co.uk In electrospray ionization mass spectrometry (ESI-MS), the molecular ion of this compound would be observed. Subsequent fragmentation (MS/MS) would likely involve the loss of the bromide counter-ion, followed by fragmentation of the pyridinium cation.

Common fragmentation pathways for N-substituted pyridinium ions include the cleavage of the N-substituent and fragmentation of the pyridine ring itself. For the ylide derived from this compound, a primary fragmentation pathway would likely involve the cleavage of the bond between the nitrogen and the 2-oxopropyl group. The fragmentation of N-phenacylpyridinium ylides, which are structurally similar, often involves the loss of the phenacyl group or fragments thereof. wvu.edu The presence of the 2-methyl group can also influence the fragmentation pattern by providing an alternative site for initial bond cleavage or rearrangement. The fragmentation of ketones often proceeds via α-cleavage, which in this case could lead to the loss of a methyl radical or an acetyl radical from the 2-oxopropyl side chain. chemguide.co.uk

Table 2: Potential Fragmentation Pathways for the Cation of this compound in Mass Spectrometry

Precursor IonProposed FragmentationResulting Fragment
[C9H12NO]+Loss of the 2-oxopropyl group2-methylpyridinium cation
[C9H12NO]+α-cleavage of the keto groupLoss of methyl radical (CH3•)
[C9H12NO]+Cleavage of the N-C bond of the side chainFormation of an acetyl cation and 2-methylpyridine (B31789)
[C9H12NO]+Ring fragmentationVarious smaller charged fragments

Applications of 2 Methyl 1 2 Oxopropyl Pyridinium Bromide As a Synthetic Building Block

Utilization in Heterocyclic Synthesis

The structure of 2-methyl-1-(2-oxopropyl)pyridinium bromide makes it an ideal starting material for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science.

The Kröhnke pyridine (B92270) synthesis is a classic and highly effective method for preparing polysubstituted pyridines. colab.wsox.ac.uk This reaction utilizes α-pyridinium methyl ketone salts, such as this compound, as a key component. The general methodology involves the reaction of the pyridinium (B92312) salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297), under mild conditions. colab.ws

The mechanism begins with the deprotonation of the α-carbon of the ketone side chain of the pyridinium salt to form an enolate, which then undergoes a Michael-type 1,4-addition to the α,β-unsaturated carbonyl compound. colab.ws This addition creates a 1,5-dicarbonyl intermediate. Subsequent reaction with ammonia (B1221849) (from ammonium acetate), followed by cyclization and dehydration, leads to the elimination of pyridine and the formation of the new, highly substituted pyridine ring. colab.ws The broad applicability of the Kröhnke synthesis allows for the creation of a wide array of di-, tri-, and tetrasubstituted pyridines, including those with various aryl groups. colab.wsox.ac.uk

Table 1: Examples of Kröhnke Pyridine Synthesis This table illustrates the reaction of this compound with various α,β-unsaturated carbonyl compounds to yield different substituted pyridines.

α,β-Unsaturated Carbonyl Compound (Chalone)Resulting 2,4,6-Trisubstituted Pyridine
Benzalacetophenone2-Methyl-4-phenyl-6-phenylpyridine
4-Methoxybenzalacetophenone2-Methyl-4-(4-methoxyphenyl)-6-phenylpyridine
4-Chlorobenzalacetophenone2-Methyl-4-(4-chlorophenyl)-6-phenylpyridine
Cinnamaldehyde2-Methyl-4-phenylpyridine

Indolizines, bicyclic aromatic nitrogen heterocycles, are significant structural motifs in natural products and pharmacologically active compounds. mdpi.comclockss.org A primary route to their synthesis involves the 1,3-dipolar cycloaddition of a pyridinium ylide with a suitable dipolarophile. clockss.orgnih.gov

This compound serves as an excellent precursor for the required ylide. In the presence of a base (e.g., triethylamine (B128534), DBU), the salt is deprotonated at the methylene (B1212753) carbon bridging the pyridinium ring and the carbonyl group, generating a stabilized pyridinium ylide. mdpi.com This ylide, acting as a 1,3-dipole, readily reacts with electron-deficient alkenes or alkynes (dipolarophiles) in a [3+2] cycloaddition reaction. nih.govmdpi.com The initial cycloadduct, a dihydroindolizine derivative, typically undergoes spontaneous oxidative dehydrogenation, often aided by air, to yield the final aromatic indolizine (B1195054) framework. clockss.orgnih.gov This method provides a straightforward and modular approach to a wide variety of substituted indolizines. rsc.org

Table 2: Synthesis of Substituted Indolizines via [3+2] Cycloaddition This table shows the formation of various indolizine derivatives from the ylide of this compound and different dipolarophiles.

DipolarophileResulting Indolizine Product
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Dimethyl 1-acetyl-2-methylindolizine-2,3-dicarboxylate
Ethyl propiolateEthyl 1-acetyl-2-methylindolizine-3-carboxylate
Maleimide1-Acetyl-2-methyl-2,3-dihydropyrrolo[1,2-a]indole-1,3-dione
Acrylonitrile1-Acetyl-2-methylindolizine-3-carbonitrile

The reactivity of pyridinium ylides can be harnessed for the construction of more complex three-dimensional structures, such as spirocycles. Spirocyclic frameworks are of increasing interest in medicinal chemistry due to their rigid, defined geometries. mdpi.com The formation of spirocyclic systems can be achieved through the cycloaddition of a pyridinium ylide with a cyclic reaction partner containing a suitable dipolarophile.

For instance, the ylide generated from this compound can react with a cyclic α,β-unsaturated ketone, such as 2-cyclohexen-1-one. The [3+2] cycloaddition would proceed between the ylide and the double bond of the enone. This reaction forms a polycyclic intermediate which contains a spiro center at the junction of the newly formed five-membered ring and the existing six-membered ring. Subsequent rearrangement or functional group manipulation of this spiro-intermediate can lead to stable, functionalized spirocyclic systems. While specific examples for this exact pyridinium salt are specialized, the principle is a known application of ylide chemistry for creating spiro-fused heterocyclic structures. rsc.org

Role in Carbon-Carbon Bond Formation Reactions

Beyond its use in forming heterocyclic rings, this compound is a key reagent in reactions that construct fundamental carbon-carbon bonds, leading to the assembly of functionalized acyclic and cyclic molecules.

Recent research has demonstrated a novel application of pyridinium salts in bromide-mediated, C2-selective oxygenative alkylation reactions. This three-component reaction utilizes a pyridinium salt, an alkene, and molecular oxygen to synthesize valuable β-2-pyridyl ketones. In this process, this compound can react with an alkene in a dearomative cycloaddition. The resulting intermediate is then subjected to a rearomative ring-opening oxygenation, promoted by bromide species, to install a functionalized alkyl group and a ketone at the C2 position of the pyridine ring. This method is notable for its ability to create a quaternary carbon center at the C2-position, providing access to highly functionalized ketones. While the primary products of this specific methodology are ketones, the functional groups introduced offer synthetic handles for further conversion to other functionalities, including esters, through subsequent transformations.

Table 3: Oxygenative Alkylation of Pyridinium Salts This table illustrates the products from the bromide-mediated reaction of a pyridinium salt with various alkenes to form β-2-pyridyl ketones, based on the described methodology.

Alkene ReactantResulting Functionalized Ketone Product
Styrene1-Phenyl-2-(pyridin-2-yl)ethan-1-one derivative
1-Octene1-(Pyridin-2-yl)decan-2-one derivative
Cyclohexene2-(Cyclohexyl)-1-(pyridin-2-yl)ethan-1-one derivative

The synthesis of complex organic molecules often requires precise control over stereochemistry. The ylide generated from this compound can be employed in stereoselective reactions. While the ylide itself is achiral, its reactions can be rendered stereoselective by using chiral reactants, auxiliaries, or catalysts.

For example, the [3+2] cycloaddition of the pyridinium ylide with a chiral alkene (a dipolarophile bearing a stereocenter or a chiral auxiliary) can proceed with high diastereoselectivity. The facial selectivity of the cycloaddition would be dictated by the existing stereocenter(s) on the reaction partner, leading to the preferential formation of one diastereomer of the resulting cycloadduct. Furthermore, the development of chiral catalysts for cycloaddition reactions offers another avenue for asymmetric synthesis. A chiral Lewis acid or a chiral metal complex could coordinate to the pyridinium ylide or the dipolarophile, creating a chiral environment that directs the cycloaddition to produce an enantioenriched product. Such strategies have been successfully applied to the cycloadditions of other azolium salts to create complex, caged tertiary amines with high regio- and diastereoselectivity, demonstrating the potential for this approach. colab.ws

Precursor to Advanced Organic Reagents and Derivatives

This compound serves as a valuable precursor in the synthesis of more complex molecular architectures, primarily through the in situ generation of a corresponding pyridinium ylide. This reactive intermediate is a versatile 1,3-dipole that can participate in a variety of cycloaddition reactions, leading to the formation of heterocyclic compounds, most notably indolizine derivatives. rsc.orgresearchgate.netclockss.org

The synthetic utility of this pyridinium salt lies in the facile formation of the ylide under basic conditions. The presence of the electron-withdrawing oxopropyl group at the nitrogen atom acidifies the methylene protons, allowing for their abstraction by a base to form the stabilized ylide. This ylide can then react with various dipolarophiles.

A significant application of pyridinium ylides generated from salts like this compound is in the [3+2] cycloaddition reaction with alkynes and alkenes to construct the indolizine core. rsc.orgnih.gov Indolizine and its derivatives are important scaffolds in medicinal chemistry and materials science. The general reaction involves the treatment of the pyridinium salt with a base in the presence of a dipolarophile. For instance, reaction with an alkyne leads to a dihydroindolizine intermediate which then aromatizes, often through air oxidation, to the stable indolizine product. nih.gov

The versatility of this approach allows for the synthesis of a wide array of substituted indolizines by varying the substituents on the pyridinium ring, the ylide, and the dipolarophile. While specific research on this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of analogous N-acylmethylpyridinium salts. researchgate.netnih.gov

The table below outlines the general synthetic scheme for the formation of indolizine derivatives from a pyridinium salt precursor.

Starting MaterialReagentsIntermediateProduct Class
This compoundBase (e.g., K₂CO₃, Et₃N), Dipolarophile (e.g., alkyne, alkene)2-Methyl-1-(2-oxopropyl)pyridinium ylideIndolizine derivatives

Detailed research findings on related pyridinium salts demonstrate the feasibility and versatility of this synthetic strategy. For example, various N-phenacylpyridinium salts, which are structurally similar, readily undergo cycloaddition reactions with dipolarophiles to yield a diverse range of N-, O-, and S-heterocycles, as well as carbocycles. researchgate.net The reaction conditions are typically mild, and the modular nature of the synthesis allows for the creation of libraries of complex molecules from simple, readily available starting materials. organic-chemistry.org

Furthermore, the reactivity of the pyridinium ylide is not limited to cycloadditions. It can also participate in other transformations such as Michael addition reactions with α,β-unsaturated compounds, providing access to a different set of functionalized heterocyclic and carbocyclic systems. rsc.orgnih.gov

No Publicly Available Computational Studies Found for this compound

Despite a thorough search for computational and theoretical chemistry studies on the chemical compound This compound , no specific research articles or datasets detailing its electronic structure, reaction mechanisms, or conformational analysis were found in the public domain. The requested in-depth analysis, which would rely on specific data from quantum chemical calculations and molecular dynamics simulations, cannot be provided at this time due to the absence of published research on this particular molecule.

Computational chemistry is a powerful tool for understanding the behavior of molecules at the atomic level. Techniques such as Density Functional Theory (DFT) are commonly used to determine the ground state geometries and electronic distributions of molecules. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity.

Furthermore, computational modeling is instrumental in elucidating reaction mechanisms by predicting the structures of transition states and calculating the energy barriers associated with different reaction pathways. This allows for the prediction of reaction outcomes and selectivity. Conformational analysis and molecular dynamics simulations offer a view into the dynamic behavior of molecules, exploring their different spatial arrangements and how they change over time.

While general computational methodologies for pyridinium salts and related compounds are well-established, and studies on other pyridinium derivatives exist, the specific application of these methods to this compound has not been reported in the available scientific literature. Therefore, the creation of data tables and a detailed discussion of its computational and theoretical aspects, as outlined in the request, is not feasible.

Future Directions and Emerging Research Avenues for 2 Methyl 1 2 Oxopropyl Pyridinium Bromide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyridinium (B92312) salts often involves the alkylation of pyridine (B92270) derivatives with alkyl halides, a method that can be effective but may lack in terms of sustainability. rsc.org Future research is poised to move beyond these conventional routes, focusing on greener and more efficient synthetic strategies.

The development of eco-friendly synthetic protocols is a paramount goal in modern chemistry. nih.govnih.gov For 2-methyl-1-(2-oxopropyl)pyridinium bromide, future synthetic methodologies could draw inspiration from recent advancements in green chemistry. This includes the use of alternative energy sources like microwave irradiation or ultrasound, which have been shown to accelerate reaction times and improve yields in the synthesis of other pyridinium-based ionic liquids. nih.govnih.gov Another promising avenue is the exploration of solvent-free reaction conditions or the use of biodegradable and renewable solvents to minimize environmental impact. nih.gov

A particularly innovative approach could involve the use of biomass-derived starting materials. For instance, methodologies for producing pyridinium ionic liquids from furfural (B47365) and amino acids have been reported, showcasing a commitment to renewable resources. rsc.org Adapting such strategies to incorporate the 2-oxopropyl functionality onto a 2-methylpyridine (B31789) core represents a significant but rewarding challenge for future synthetic chemists.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Methods

FeatureConventional Method (Alkylation)Potential Sustainable Methods
Starting Materials Petrochemical-based (e.g., pyridine, alkyl halides)Biomass-derived or recycled materials
Solvents Often volatile organic compounds (VOCs)Water, supercritical CO₂, ionic liquids, or solvent-free
Energy Input Conventional heating (reflux)Microwave, ultrasound, mechanochemistry
Byproducts Potentially hazardous waste streamsMinimized and biodegradable byproducts
Atom Economy VariableGenerally higher

Exploration of Undiscovered Reactivity Modes and Transformative Reactions

The reactivity of pyridinium salts is remarkably diverse, and this compound is expected to be no exception. The presence of an enolizable ketone function, an acidic alpha-proton on the methyl group, and the electrophilic pyridinium ring suggests a wealth of unexplored chemical transformations.

A key area of future research will be the chemistry of the corresponding pyridinium ylide, formed by deprotonation of the methylene (B1212753) bridge. Pyridinium ylides are powerful intermediates in the synthesis of nitrogen-containing heterocycles, such as indolizines. zioc.ru Recent studies have uncovered novel reactivity patterns for pyridinium ylides, including tandem Michael addition/elimination reactions with electron-deficient alkenes. zioc.rursc.org Investigating the participation of the ylide derived from this compound in such cascade reactions could lead to the discovery of new synthetic routes to complex molecular architectures.

Furthermore, the radical chemistry of pyridinium salts is a rapidly expanding field. acs.orgresearchgate.net N-functionalized pyridinium salts have emerged as potent radical precursors under visible light photocatalysis. acs.org Future studies could explore whether this compound can be activated to generate radicals, enabling novel C-H functionalization or cross-coupling reactions. The potential for the ylide to exhibit radical character, as has been observed for other pyridinium ylides, also opens up intriguing possibilities for new reaction pathways. rsc.orgresearchgate.net

Advancements in Spectroscopic and Computational Characterization Techniques

A thorough understanding of the structure, properties, and behavior of this compound necessitates the application of advanced analytical techniques. While standard methods like NMR, IR, and mass spectrometry are fundamental for structural elucidation, more sophisticated approaches can provide deeper insights. nih.govresearchgate.net

Future research should employ a combination of experimental and computational methods to create a comprehensive profile of the compound. High-resolution mass spectrometry can confirm its molecular formula, while 2D NMR techniques (COSY, HSQC, HMBC) can definitively assign all proton and carbon signals, providing crucial information about its connectivity. researchgate.net The vibrational spectrum, obtained through FTIR and Raman spectroscopy, can be compared with theoretical calculations to understand the molecule's vibrational modes and the influence of the bromide counter-ion. cdnsciencepub.comnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool. nih.govnih.gov DFT calculations can predict the molecule's three-dimensional structure, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic signatures. nih.govnih.gov Such studies can also be used to model reaction mechanisms, predict reactivity, and rationalize experimental observations, thereby guiding future synthetic efforts. researchgate.net For instance, computational analysis can help in understanding the cation-anion interactions and their influence on the compound's physical and chemical properties. dntb.gov.ua

Table 2: Key Spectroscopic and Computational Data for Characterization

TechniqueInformation Provided
¹H and ¹³C NMR Basic structural framework, chemical environment of atoms. nih.gov
2D NMR (COSY, HSQC, HMBC) Detailed connectivity and spatial relationships between atoms. researchgate.net
FTIR/Raman Spectroscopy Identification of functional groups and vibrational modes. cdnsciencepub.comnih.gov
High-Resolution Mass Spectrometry Exact molecular weight and elemental composition. nih.gov
X-ray Crystallography Definitive solid-state structure, bond lengths, and angles. dntb.gov.uaresearchgate.net
DFT Calculations Optimized geometry, electronic structure, predicted spectra, reaction pathways. nih.govnih.gov

Integration into Broader Multi-Step Synthetic Strategies for Complex Molecule Synthesis

The ultimate test of a new chemical entity's utility lies in its successful incorporation into the synthesis of more complex and valuable molecules. The unique structural features of this compound make it an attractive building block for a variety of synthetic targets.

One promising application is in the synthesis of substituted indolizine (B1195054) scaffolds. As mentioned, the intramolecular cyclization of the corresponding pyridinium ylide is a well-established route to indolizines. The 2-methyl and 2-oxopropyl substituents on the pyridinium ring of the title compound would lead to specifically functionalized indolizine derivatives that may be difficult to access through other means. These derivatives could serve as precursors to novel pharmaceutical agents or functional materials. nih.gov

Furthermore, pyridinium salts have been increasingly used as electrophiles in cross-coupling reactions. nih.gov Future research could explore the use of this compound in nickel-catalyzed cross-coupling reactions to form C-C bonds, potentially offering a novel way to introduce the 2-methyl-1-(2-oxopropyl)pyridinium moiety into larger molecules. This could be particularly valuable in the late-stage functionalization of complex drug candidates. nih.gov The ability to serve as a precursor for both ylide-mediated and radical-based transformations further broadens its potential applications in the convergent synthesis of intricate molecular targets. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 2-methyl-1-(2-oxopropyl)pyridinium bromide in laboratory settings?

While specific toxicity data for this compound are limited, general pyridinium bromide derivatives require precautions such as wearing PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Immediate washing with water and soap is advised upon exposure, and medical consultation is recommended . For structurally similar compounds, incomplete toxicity profiles necessitate adherence to institutional safety guidelines .

Q. What methodologies are effective for synthesizing this compound?

A common approach involves quaternization of pyridine derivatives with alkyl bromides. For example, ultrasound-assisted synthesis (40 kHz, 50°C) can enhance reaction efficiency by reducing reaction time and improving yield compared to conventional heating. Purification via recrystallization using ethanol/water mixtures is typical .

Q. How can researchers characterize the purity and structure of this compound?

Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and quaternary ammonium formation.
  • Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., [M⁺] at m/z 254–256 for brominated analogs) .
  • Elemental analysis to validate stoichiometry (C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do the electrochemical properties of this compound enable its use in energy storage systems?

Pyridinium bromides act as stabilizing additives in zinc/bromine redox flow batteries by complexing free bromine, reducing self-discharge. Testing involves cyclic voltammetry (e.g., at 25°C in 2 M H₂SO₄) to assess redox activity and ionic conductivity . Compare performance with analogs like 1-butyl-3-methylpyridinium bromide to evaluate substituent effects on stability .

Q. What strategies resolve contradictions in reported biological activities of pyridinium bromides?

Discrepancies in antimicrobial or plant growth-stimulating data may arise from substituent-dependent reactivity. For example:

  • Electron-withdrawing groups (e.g., oxo) enhance solubility but reduce membrane permeability.
  • Systematic SAR studies using in vitro assays (e.g., agar diffusion for antimicrobial activity) and in vivo trials (e.g., seed germination rates in Sorghum bicolor) can clarify structure-function relationships .

Q. How can computational modeling predict the environmental fate of this compound?

Use tools like EPI Suite to estimate:

  • Persistence : Hydrolysis half-life in water (pH 7, 25°C) for pyridinium salts ranges from days to weeks.
  • Bioaccumulation : Log P values <3 suggest low bioaccumulation potential.
  • Toxicity : ECOSAR predictions for aquatic toxicity (e.g., Daphnia magna LC₅₀) guide risk assessments .

Q. What advanced techniques optimize the compound’s solubility for pharmaceutical formulations?

  • Co-solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Ionic liquid formulations : Blend with 1-butyl-3-methylimidazolium chloride to improve bioavailability .
  • pH adjustment : Protonation of the pyridinium ring at acidic pH increases solubility .

Methodological Guidance Table

Research ObjectiveRecommended ApproachKey Parameters
Synthesis Optimization Ultrasound activation40 kHz, 50°C, 2 h
Electrochemical Analysis Cyclic voltammetryScan rate: 50 mV/s, 25°C
Ecotoxicity Assessment Daphnia magna assay48-h exposure, LC₅₀ calculation
Solubility Enhancement Co-solvent screeningPEG-400 at 10–20% (w/v)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.